2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
Benzimidazole is a heterocyclic aromatic compound. It’s a type of organic compound that’s part of a larger class of substances known as azoles. Benzimidazole consists of a fusion of benzene and imidazole .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through several methods. One common method involves reacting o-phenylenediamine with a carboxylic acid . The specific synthesis process for your compound would depend on the exact substituents and their positions .Molecular Structure Analysis
The benzimidazole core has a bicyclic structure, consisting of a benzene ring fused to an imidazole ring. It contains two nitrogen atoms at the 1 and 3 positions of the imidazole ring .Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions, particularly at the nitrogen atoms, allowing for the creation of a wide range of derivatives. The type of reactions and the products formed would depend on the specific substituents present in the compound .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It shows both acidic and basic properties due to the presence of a positive charge on either of the two nitrogen atoms, which allows it to exist in two equivalent tautomeric forms .Scientific Research Applications
Antiviral Applications
Research has identified compounds structurally related to "2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide" as potential antiviral agents. A study by Hamdouchi et al. (1999) designed and tested a series of imidazo[1,2-a]pyridines for their antirhinovirus activity. These compounds were synthesized with a focus on achieving stereo-specificity and showed promising results against human rhinovirus, highlighting their potential as antiviral agents (Hamdouchi et al., 1999).
Antioxidant Properties
Basta et al. (2017) investigated benzimidazole derivatives as antioxidants for base oil. Their research synthesized several derivatives and tested their efficiency in enhancing the oxidation stability of base stock. The study provides insights into the chemical properties that contribute to antioxidant capabilities, potentially extending the lifespan and performance of base oils (Basta et al., 2017).
Anticonvulsant Activity
Compounds related to "this compound" have been synthesized and evaluated for their anticonvulsant activity. Soyer et al. (2004) developed several derivatives to test against seizures induced by maximal electroshock. Their findings indicate that modifications to the N-phenyl ring, such as 2-isopropyl and 2,6-dimethyl substitutions, significantly influence anticonvulsant activity, providing a basis for the development of new therapeutic agents (Soyer et al., 2004).
Corrosion Inhibition
Research by Rouifi et al. (2020) delves into the synthesis of new benzimidazole derivatives and their role as corrosion inhibitors. These compounds were tested for their ability to protect carbon steel in an acidic environment, demonstrating high inhibition efficiency. This study suggests potential applications in industrial settings where corrosion resistance is crucial (Rouifi et al., 2020).
Electrocatalysis and Analytical Applications
Nasirizadeh et al. (2013) reported on the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. The study showcased the compound's effectiveness in the oxidation of critical biomolecules like ascorbic acid and adrenaline, indicating its potential use in biosensing and analytical chemistry (Nasirizadeh et al., 2013).
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This interaction can lead to various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Benzimidazole derivatives are known to have a wide range of effects on different biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that benzimidazole derivatives are highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It is known that the biological activities of benzimidazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system they interact with .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-benzylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-19(2)28(21-13-7-4-8-14-21)25(29)18-27-23-16-10-9-15-22(23)26-24(27)17-20-11-5-3-6-12-20/h3-16,19H,17-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJQTFJIQJUAKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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